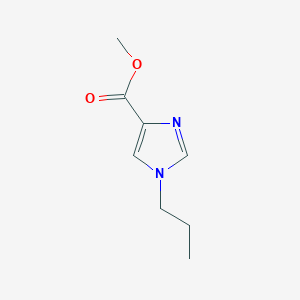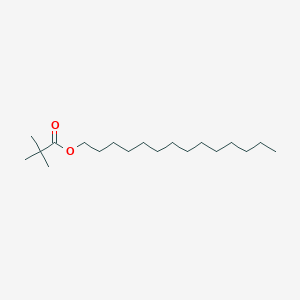
Myristyl neopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myristyl neopentanoate is an ester of myristyl alcohol and neopentanoic acid. It is a commonly used ingredient in cosmetic and personal care products due to its emollient and skin conditioning properties. However, it also has potential applications in scientific research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of myristyl neopentanoate is not fully understood. However, it is believed to enhance skin permeation by disrupting the stratum corneum, the outermost layer of the skin. It may also act as an antioxidant by scavenging free radicals and protecting against oxidative stress.
Effets Biochimiques Et Physiologiques
Myristyl neopentanoate has been shown to have a variety of biochemical and physiological effects. It has been found to enhance skin hydration and reduce transepidermal water loss. It may also improve skin barrier function and increase skin elasticity. In addition, myristyl neopentanoate has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using myristyl neopentanoate in lab experiments is its ability to enhance skin permeation, which can be useful for transdermal drug delivery studies. It is also a relatively inexpensive and widely available ingredient. However, one limitation is that it may not be suitable for all types of experiments, as its effects may vary depending on the specific formulation and application method used.
Orientations Futures
There are several potential future directions for research on myristyl neopentanoate. One area of interest is its potential use in the development of novel drug delivery systems, particularly for transdermal delivery. It may also be further investigated for its anti-inflammatory and antioxidant properties, as well as its potential use in the treatment of skin conditions such as eczema and psoriasis. Additionally, research could focus on optimizing the formulation and application methods for maximum effectiveness.
Méthodes De Synthèse
Myristyl neopentanoate can be synthesized through the esterification of myristyl alcohol and neopentanoic acid. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a white to off-white powder with a mild odor.
Applications De Recherche Scientifique
Myristyl neopentanoate has been used in various scientific research applications, including as a component in lipid-based drug delivery systems. It has also been studied for its potential use in transdermal drug delivery due to its ability to enhance skin permeation. Additionally, myristyl neopentanoate has been investigated for its potential anti-inflammatory and antioxidant properties.
Propriétés
Numéro CAS |
144610-93-5 |
|---|---|
Nom du produit |
Myristyl neopentanoate |
Formule moléculaire |
C19H38O2 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
tetradecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C19H38O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18(20)19(2,3)4/h5-17H2,1-4H3 |
Clé InChI |
DCWZELMIUJYGMS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC(=O)C(C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)C(C)(C)C |
Autres numéros CAS |
144610-93-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



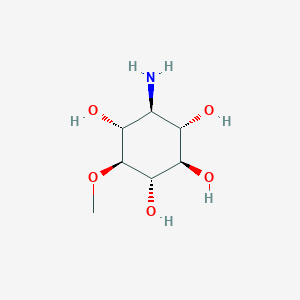
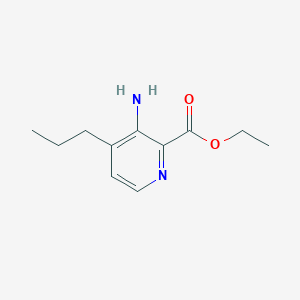

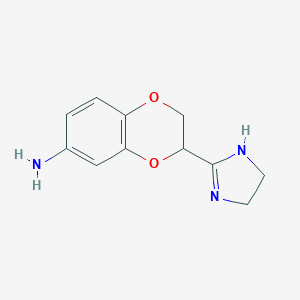
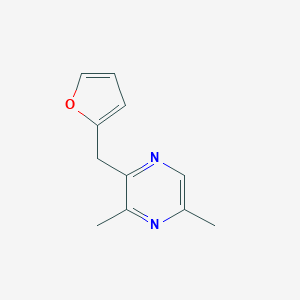
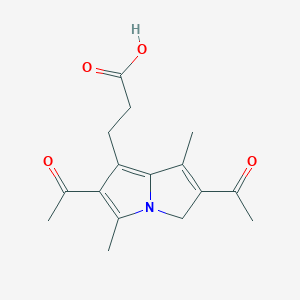
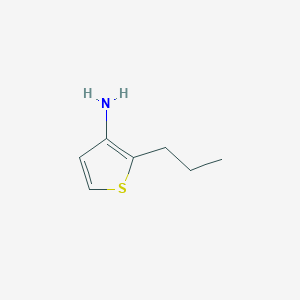
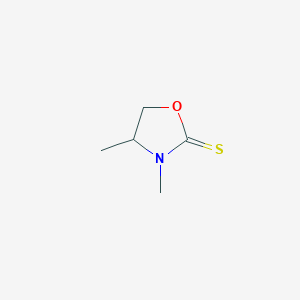
![(3R,6R,9S,12R,15S)-3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone](/img/structure/B115638.png)
![(3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B115639.png)
![1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine](/img/structure/B115643.png)
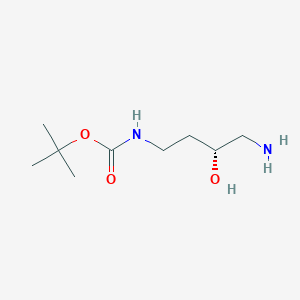
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B115653.png)
